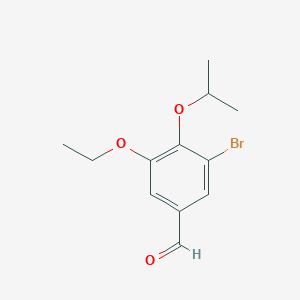

3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde

Description

3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position, an ethoxy group at the 5-position, and an isopropoxy group at the 4-position of the benzene ring. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactive aldehyde group and electron-withdrawing substituents . Its structural complexity, combining bulky alkoxy groups (ethoxy and isopropoxy) with bromine, makes it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. However, availability may vary, as some sources list it as a discontinued product .

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTORYZOQSPGQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and isopropoxy groups. One common method involves the following steps:

Bromination: A benzaldehyde derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Ethoxylation and Isopropoxylation: The brominated intermediate is then subjected to ethoxylation and isopropoxylation reactions using ethyl alcohol and isopropyl alcohol, respectively, in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products:

Oxidation: 3-Bromo-5-ethoxy-4-isopropoxybenzoic acid.

Reduction: 3-Bromo-5-ethoxy-4-isopropoxybenzyl alcohol.

Substitution: 3-Methoxy-5-ethoxy-4-isopropoxybenzaldehyde or 3-Cyano-5-ethoxy-4-isopropoxybenzaldehyde.

Scientific Research Applications

3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to specific positions. Ethoxy and isopropoxy groups further modulate electron density .

- Reactivity : Allyloxy-substituted derivatives (e.g., 4-Allyloxy-3-bromo-5-methoxybenzaldehyde) exhibit enhanced reactivity in cycloaddition reactions due to the unsaturated allyl group .

Functional Group Transformations: Aldehyde vs. Amide

A notable analog is 3-bromo-5-ethoxy-4-propoxybenzamide (CAS 723245-32-7), where the aldehyde (-CHO) is replaced by a carboxamide (-CONH₂). Key differences include:

- Reactivity : The amide derivative is less reactive toward nucleophiles but participates in hydrogen bonding, making it suitable for crystal engineering or peptide-like conjugates .

- Molecular Weight : Higher molecular weight (302.16 g/mol) due to the amide group .

- Applications : Benzamides are often used in drug design (e.g., kinase inhibitors) rather than as electrophilic coupling partners .

Biological Activity

Overview

3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3. It features a brominated aromatic ring along with ethoxy and isopropoxy substituents. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO3 |

| Molecular Weight | 285.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study utilizing Zebrafish models showed that it could inhibit angiogenesis, which is critical in tumor growth and metastasis. The effective concentrations observed were close to the lethal dose, indicating a need for careful evaluation of its therapeutic index.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific enzymes or receptors:

- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation.

- Cell Cycle Arrest : Evidence from cell studies suggests it may induce G2/M phase arrest, correlating with reduced cyclin-dependent kinase (CDK) activity.

- Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule dynamics, which could be a pathway for its anticancer effects.

Case Studies

-

Zebrafish Model Study

- Objective : To evaluate the antiangiogenic effects and toxicity.

- Findings : Significant inhibition of angiogenesis was observed, although at concentrations near toxic levels. The study highlighted the compound's potential as a lead structure for further drug development.

-

In Vitro Enzyme Assays

- Objective : To assess cytotoxicity against malignant cells.

- Findings : The compound showed selective cytotoxicity towards cancer cells, indicating its potential utility in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | Moderate | Low | Hydroxy group may alter solubility |

| 3-Bromo-5-ethoxy-4-methoxybenzaldehyde | Low | Moderate | Methoxy group affects reactivity |

| 3-Bromo-5-ethoxy-4-propoxybenzaldehyde | Moderate | High | Propoxy group enhances lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.